

A Comprehensive Technical Guide to Thiol-C9-PEG5-acid

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Compound of Interest

Compound Name: Thiol-C9-PEG5-acid

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This technical guide provides an in-depth overview of the chemical and physical properties of **Thiol-C9-PEG5-acid**, a bifunctional linker commonly utilized in biomedical research and drug development. Aimed at researchers, scientists, and professionals in the field, this document details the molecule's characteristics, potential applications, and illustrative experimental workflows.

Core Molecular Data

Thiol-C9-PEG5-acid is a heterobifunctional linker featuring a terminal thiol group and a carboxylic acid group, separated by a C9 alkyl chain and a polyethylene glycol (PEG) spacer of five units. This structure allows for the conjugation of various molecules.

A summary of its key quantitative data is presented below.

Property	Value	Reference
Molecular Weight	452.65 g/mol	[1]
Chemical Formula	C22H44O7S	[1]

Application in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

Thiol-C9-PEG5-acid is frequently employed as a PEG-based linker in the synthesis of PROTACs.[1] PROTACs are chimeric molecules that facilitate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand for the target protein and another for an E3 ubiquitin ligase, connected by a linker like **Thiol-C9-PEG5-acid**.

Illustrative Experimental Protocols

The following are generalized protocols outlining the use of **Thiol-C9-PEG5-acid** in bioconjugation applications. Specific reaction conditions may need to be optimized based on the properties of the molecules being conjugated.

Protocol 3.1: Activation of Carboxylic Acid Group

The carboxylic acid moiety of **Thiol-C9-PEG5-acid** can be activated to facilitate its reaction with primary amines. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

- Materials: **Thiol-C9-PEG5-acid**, N-hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), anhydrous dimethylformamide (DMF) or dichloromethane (DCM), amine-containing molecule.
- Procedure:
 - Dissolve **Thiol-C9-PEG5-acid** in anhydrous DMF.
 - Add NHS and EDC to the solution in equimolar amounts or slight excess relative to the acid.
 - Allow the reaction to proceed at room temperature for several hours to form the NHS ester.
 - The activated linker can then be reacted with an amine-containing molecule to form a stable amide bond.

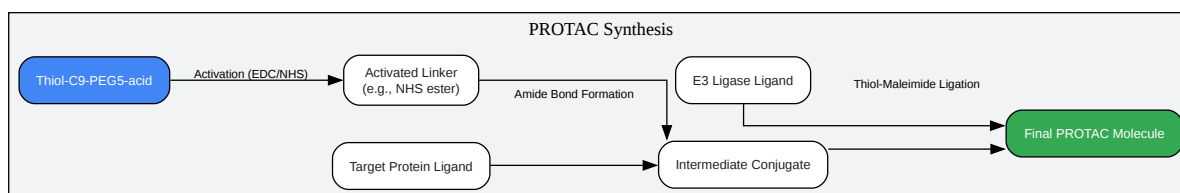
Protocol 3.2: Thiol-Maleimide Conjugation

The thiol group of the linker can react with a maleimide-functionalized molecule to form a stable thioether bond.

- Materials: **Thiol-C9-PEG5-acid**, maleimide-functionalized molecule, phosphate-buffered saline (PBS) at pH 7.2-7.4.
- Procedure:
 - Dissolve the maleimide-functionalized molecule in PBS.
 - Add a solution of **Thiol-C9-PEG5-acid** to the maleimide solution. A slight molar excess of the thiol may be used.
 - Allow the reaction to proceed at room temperature for 1-2 hours.
 - The resulting conjugate can be purified using techniques such as size exclusion chromatography or dialysis.

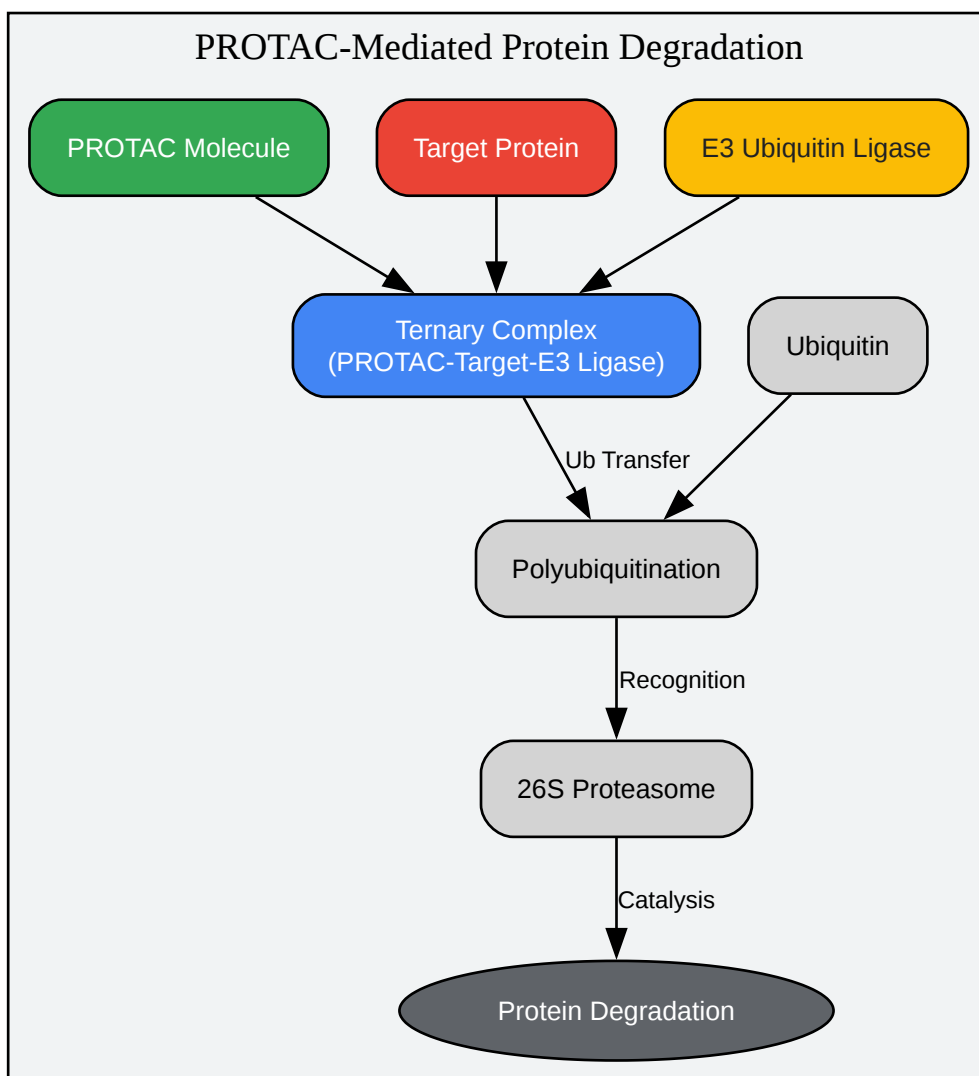
Conceptual Workflow and Pathway Diagrams

To visualize the utility of **Thiol-C9-PEG5-acid**, the following diagrams illustrate a typical experimental workflow for creating a PROTAC and the subsequent signaling pathway it initiates.



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PROTAC Synthesis Workflow



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PROTAC Degradation Pathway

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References

- 1. Thiol-C9-PEG5-acid|COA [dcchemicals.com]

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